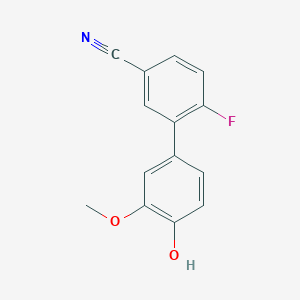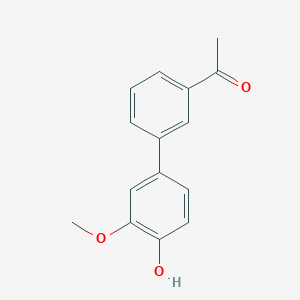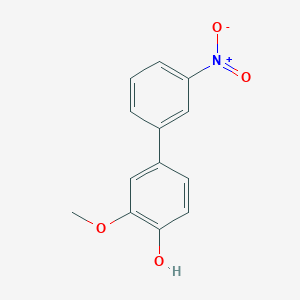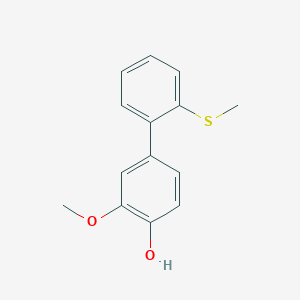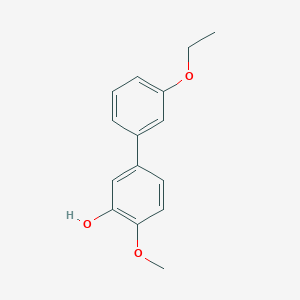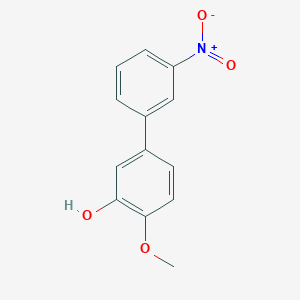
2-Methoxy-5-(3-nitrophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-(3-nitrophenyl)phenol, 95% (2M5NPP) is a phenolic compound with a wide range of applications in scientific research. It is an important intermediate for the synthesis of various organic compounds and is often used in the pharmaceutical and cosmetics industries. Additionally, it has been utilized in the development of new drugs and in the field of nanotechnology.
Applications De Recherche Scientifique
2-Methoxy-5-(3-nitrophenyl)phenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, such as 2-methoxy-5-nitrophenyl esters, which are important intermediates for the synthesis of drugs and cosmetics. Additionally, it has been used in the development of new drugs and in the field of nanotechnology.
Mécanisme D'action
2-Methoxy-5-(3-nitrophenyl)phenol, 95% has an aromatic ring structure, which can act as a Lewis acid or a Lewis base. The nitro group in the molecule is electron-withdrawing, giving the molecule a slightly acidic character. This allows it to act as a nucleophile in a variety of reactions, including nucleophilic substitution reactions and nucleophilic addition reactions.
Biochemical and Physiological Effects
2-Methoxy-5-(3-nitrophenyl)phenol, 95% has a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Additionally, it has been shown to inhibit the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes. In addition, 2-Methoxy-5-(3-nitrophenyl)phenol, 95% has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methoxy-5-(3-nitrophenyl)phenol, 95% is an ideal compound for use in laboratory experiments due to its high purity and ease of synthesis. Additionally, it is relatively inexpensive and can be stored for long periods of time without degradation. However, it is important to note that the compound is toxic and should be handled with caution. Additionally, it is important to take into account the potential for side effects when using the compound in experiments.
Orientations Futures
The future of 2-Methoxy-5-(3-nitrophenyl)phenol, 95% is promising, with a wide range of potential applications in the fields of medicine and nanotechnology. It is possible that the compound could be used to develop new drugs or to improve existing drugs. Additionally, it could also be used in the development of new nanomaterials, such as nanotubes and nanowires, or in the development of new nanomedicines. Furthermore, it could also be used in the development of new cosmetics or in the synthesis of new organic compounds.
Méthodes De Synthèse
2-Methoxy-5-(3-nitrophenyl)phenol, 95% can be synthesized in a two-step process. The first step involves the reaction of 2-methoxy-5-nitrobenzaldehyde with potassium hydroxide in a solvent such as ethanol. This reaction yields 2-methoxy-5-nitrophenol, which is then reacted with phenylmagnesium bromide in the presence of a catalyst such as sodium hydroxide. This yields 2-Methoxy-5-(3-nitrophenyl)phenol, 95% with a purity of 95%.
Propriétés
IUPAC Name |
2-methoxy-5-(3-nitrophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-18-13-6-5-10(8-12(13)15)9-3-2-4-11(7-9)14(16)17/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTIFFDQAKYTJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685570 |
Source


|
| Record name | 4-Methoxy-3'-nitro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261989-37-0 |
Source


|
| Record name | 4-Methoxy-3'-nitro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

